molecular formula C20H19N3O3 B5214861 N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide

N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide

Cat. No. B5214861
M. Wt: 349.4 g/mol
InChI Key: PNGAQGNUTBKOLU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of tumor cells, and to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has a number of advantages for lab experiments. The compound is relatively easy to synthesize, and can be produced in high yields with high purity. It has also been shown to have potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying these processes. However, the compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. One possible direction is to study the compound's potential as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Another direction is to further investigate the compound's mechanism of action, and to identify other enzymes and proteins that it may interact with. Additionally, there is potential for the development of new analogs of the compound with improved potency and selectivity.

Synthesis Methods

N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is synthesized through a specific method that involves the reaction of 2-naphthol with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has been studied extensively for its potential applications in medicine and pharmacology. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

1-(4-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-6-9-17(10-7-14)21-20(25)23-22-19(24)13-26-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGAQGNUTBKOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[(naphthalen-2-yloxy)acetyl]hydrazinecarboxamide

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